3,4-Dichloro-5-fluorobenzenesulfonyl chloride

概要

説明

3,4-Dichloro-5-fluorobenzenesulfonyl chloride is a highly reactive chemical compound with the molecular formula C6H2Cl3FO2S and a molecular weight of 263.5 g/mol. This compound is known for its utility in various fields of research and industry due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-fluorobenzenesulfonyl chloride typically involves the chlorination and fluorination of benzenesulfonyl chloride derivatives. One common method includes the reaction of 3,4-dichlorobenzenesulfonyl chloride with a fluorinating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

化学反応の分析

Types of Reactions

3,4-Dichloro-5-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: These reactions may involve reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

科学的研究の応用

Pharmaceutical Synthesis

3,4-Dichloro-5-fluorobenzenesulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its electrophilic nature allows for the formation of sulfonamide derivatives, which are crucial in drug development.

Case Study: Anticancer Agents

In a study published in the European Journal of Medicinal Chemistry, derivatives synthesized from this compound exhibited significant cytotoxicity against hepatic carcinoma cell lines. The sulfonylation reactions facilitated by this compound were instrumental in developing NF-κB inhibitors that showed promise in cancer treatment .

Biological Modifications

The compound is utilized for modifying biomolecules such as proteins and peptides through sulfonylation reactions. This modification can enhance the biological activity of these molecules or alter their pharmacokinetic properties.

Example: Autotaxin Inhibitors

Research has demonstrated that analogues derived from benzene-sulfonamide scaffolds, including those involving this compound, exhibit potent inhibition of autotaxin, an enzyme implicated in cancer metastasis . The modifications allowed for improved binding affinities and reduced resistance in cancer cell lines.

Agrochemical Development

In agrochemistry, this compound is employed to synthesize herbicides and pesticides that target specific biological pathways in plants or pests. Its ability to form stable sulfonyl derivatives makes it suitable for creating effective agrochemical agents.

Research Insight:

A patent application has described the use of sulfonyl chlorides like this compound in developing compounds that act as CRTH2 antagonists for treating inflammatory diseases . Such compounds have potential applications in managing allergic reactions and asthma.

Summary Table of Applications

作用機序

The mechanism by which 3,4-Dichloro-5-fluorobenzenesulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The compound can modify molecular targets by introducing sulfonyl groups, which can alter the chemical and physical properties of the target molecules .

類似化合物との比較

Similar Compounds

3,4-Difluorobenzenesulfonyl chloride: Similar in structure but with two fluorine atoms instead of chlorine and fluorine.

4-Chlorobenzenesulfonyl chloride: Contains only one chlorine atom and lacks the fluorine atom.

5-Fluorobenzenesulfonyl chloride: Contains only the fluorine atom without the chlorine atoms.

Uniqueness

3,4-Dichloro-5-fluorobenzenesulfonyl chloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This combination of substituents allows for specific interactions and modifications in chemical synthesis and research applications.

生物活性

3,4-Dichloro-5-fluorobenzenesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, cytotoxic effects, and mechanisms of action based on recent research findings.

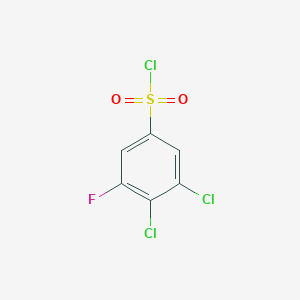

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with various biological molecules.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits notable anti-inflammatory effects. One study evaluated its impact on nitric oxide (NO) secretion in mouse RAW264.7 macrophages induced by lipopolysaccharide (LPS). The results indicated that treatment with this compound significantly reduced NO production compared to controls:

| Treatment | NO Production (%) |

|---|---|

| Control | 100% |

| PDTC | 66.42 ± 1.83 |

| Compound | 45.37 ± 2.29 |

These findings suggest that the compound may inhibit pro-inflammatory cytokines, which are pivotal in the inflammatory response .

Cytotoxic Effects

In addition to its anti-inflammatory properties, the compound has shown cytotoxic effects against various cancer cell lines. A study synthesized several analogues of benzene-sulfonamides, including this compound, and tested their cytotoxicity against human melanoma cells. The results indicated that these compounds could inhibit cell proliferation effectively:

| Compound | IC50 (nM) |

|---|---|

| 3b | ~9 |

| 3f | ~32 |

| 3g | ~40 |

These values reflect the potency of the compounds in inhibiting tumor cell growth through various mechanisms, including apoptosis and cell cycle arrest .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of LPS-induced signaling pathways : The compound appears to interfere with the signaling pathways activated by LPS in macrophages, leading to decreased production of inflammatory mediators.

- Covalent modification of proteins : As a sulfonyl chloride derivative, it can react with nucleophilic sites on proteins, potentially altering their function and contributing to its cytotoxic effects.

Case Studies

- Anti-inflammatory Study : In a controlled experiment using RAW264.7 cells, treatment with 6 μM of the compound resulted in a significant reduction of NO secretion when compared to untreated cells. This suggests a potential therapeutic application for inflammatory diseases .

- Cytotoxicity in Cancer Cells : A series of analogues were tested for their ability to inhibit the growth of melanoma cells. The most potent compounds demonstrated IC50 values significantly lower than those observed for standard chemotherapeutics, indicating the potential for developing new cancer therapies based on this scaffold .

特性

IUPAC Name |

3,4-dichloro-5-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3FO2S/c7-4-1-3(13(9,11)12)2-5(10)6(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIHUIHNXWSHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。